2,5-Dithioxoimidazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dithioxoimidazolidine-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithioxoimidazolidine-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dithioxoimidazolidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dithioxoimidazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,5-Dithioxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit viral proteases by binding to the active site of the enzyme, thereby preventing the virus from replicating . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against casein kinase 1δ/ε.
N-(5-Substituted-[1,3,4-thiadiazolyl]carboxamide): Used as a polymerase theta inhibitor for cancer treatment.
Uniqueness
2,5-Dithioxoimidazolidine-4-carboxamide is unique due to its dual sulfur atoms within the imidazole ring, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of enzyme inhibitors and advanced materials.
Biological Activity
2,5-Dithioxoimidazolidine-4-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered ring containing sulfur and nitrogen atoms. Its chemical formula is C5H6N2O2S2 with a molecular weight of approximately 194.24 g/mol. The compound is characterized by its unique thioketone functionalities, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C5H6N2O2S2 |
Molecular Weight | 194.24 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. In a series of experiments against various bacterial strains, the compound showed effective inhibition at low concentrations. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Insecticidal Activity
Research has also indicated the potential of this compound as an insecticide. A study involving synthesized derivatives of imidazolidine rings revealed that certain modifications led to enhanced insecticidal activity against Aedes aegypti larvae. While the parent compound did not show larvicidal effects, derivatives exhibited promising adulticidal activity with mortality rates exceeding 80% at concentrations as low as 5 µg per mosquito .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential for development as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : It has been suggested that the compound interacts with specific enzymes involved in cellular metabolism, disrupting normal function.
- Membrane Disruption : The antimicrobial activity may result from the disruption of microbial cell membranes due to the compound's lipophilicity.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various imidazolidine derivatives for antimicrobial efficacy, this compound was tested against a panel of pathogens. Results indicated that while some derivatives were more potent, the parent compound still maintained significant activity against certain strains .
Case Study 2: Insecticidal Application
A field trial was conducted to evaluate the effectiveness of formulations containing this compound on mosquito populations. The results showed a marked reduction in adult mosquito populations within treated areas compared to controls, supporting its potential use in vector control strategies .
Properties
Molecular Formula |
C4H5N3OS2 |
---|---|
Molecular Weight |
175.2 g/mol |
IUPAC Name |
2,5-bis(sulfanylidene)imidazolidine-4-carboxamide |
InChI |
InChI=1S/C4H5N3OS2/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10) |
InChI Key |
XWIPBHXGXRAHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=S)NC(=S)N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.